molecular formula C9H8F4 B1442166 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene CAS No. 1221272-95-2

2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene

Cat. No.: B1442166
CAS No.: 1221272-95-2
M. Wt: 192.15 g/mol
InChI Key: QXYRTKNNKYKFLX-UHFFFAOYSA-N
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Description

“2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene” is an organic compound that belongs to the class of organofluorines . It contains a benzene ring with two methyl groups, a fluorine atom, and a trifluoromethyl group attached to it .


Synthesis Analysis

The synthesis of trifluoromethyl-substituted compounds often involves the reaction of carboxylic acids with sulfur tetrafluoride . Another method involves the Pd-catalyzed coupling reaction between certain intermediates .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with two methyl groups, a fluorine atom, and a trifluoromethyl group attached to it . The trifluoromethyl group is a functional group that has the formula -CF3 .


Chemical Reactions Analysis

The trifluoromethyl group in the compound can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution by a fluoride following the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen .

Scientific Research Applications

Green Chemistry and Aqueous Fluoroalkylation

Fluorinated compounds, including derivatives similar to 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene, play a crucial role in green chemistry. Aqueous fluoroalkylation has been explored as an environment-friendly method to incorporate fluorinated groups into target molecules. This process is significant in designing new pharmaceuticals, agrochemicals, and functional materials due to the unique properties imparted by fluorine atoms. The development of mild, efficient, and environmentally benign fluoroalkylation methods highlights the importance of fluorinated benzene derivatives in sustainable organic synthesis (Song et al., 2018).

Supramolecular Chemistry

Fluorinated benzene derivatives also contribute to the field of supramolecular chemistry. Benzene-1,3,5-tricarboxamides (BTAs), compounds related in structure and functionality to this compound, have shown significant importance. Their simple structure and accessibility, combined with their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding, underline the versatility of fluorinated compounds in nanotechnology, polymer processing, and biomedical applications (Cantekin et al., 2012).

Environmental Safety and PFAS Alternatives

Concerns regarding the environmental persistence and toxicity of per- and polyfluoroalkyl substances (PFASs) have prompted research into safer fluorinated alternatives. Studies on the environmental distribution, human exposure, and potential toxicity of novel fluorinated alternatives, such as those structurally similar to this compound, are crucial. These investigations aim to identify compounds that can replace hazardous PFASs without compromising their useful properties, such as water and oil repellency and chemical stability (Wang et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, “5-Bromo-2-fluoro-1,3-dimethylbenzene”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can participate in nucleophilic substitution reactions, where it interacts with nucleophiles such as thiols and amines. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes, thereby influencing their activity .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling proteins, leading to alterations in downstream signaling cascades. Additionally, its impact on gene expression can result in changes in the production of key metabolic enzymes, thereby affecting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with target biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. The compound’s fluorine atoms can form strong hydrogen bonds with amino acid residues in proteins, stabilizing the enzyme-substrate complex and influencing the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is generally stable under standard laboratory conditions, but its reactivity can change with prolonged exposure to light or heat. Over time, degradation products may form, which can have different biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, although the exact nature of these effects can depend on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on metabolism. At higher doses, toxic effects can be observed, including disruptions in cellular function and adverse physiological responses. Threshold effects have been noted, where a certain dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze oxidation and reduction reactions. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation, which facilitate their excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilicity allows it to readily cross cell membranes, while specific transporters and binding proteins can facilitate its movement within the cell. Its distribution can be influenced by factors such as tissue type, blood flow, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with localized enzymes and proteins. Post-translational modifications, such as phosphorylation, can also influence its targeting to specific cellular compartments, thereby modulating its biochemical effects .

Properties

IUPAC Name

2-fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4/c1-5-3-7(9(11,12)13)4-6(2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYRTKNNKYKFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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